Product packaging for Heptamethyltrisiloxan-3-ol(Cat. No.:CAS No. 5272-21-9)

Heptamethyltrisiloxan-3-ol

Cat. No.: B3053276
CAS No.: 5272-21-9
M. Wt: 238.5 g/mol
InChI Key: XCBSVDGQLLYFNI-UHFFFAOYSA-N
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Description

Heptamethyltrisiloxan-3-ol (CAS 5272-21-9) is a reactive organosilicon compound that serves as a critical intermediate in advanced materials research and development. Its molecular structure, characterized by a trisiloxane backbone and a hydroxyl group, makes it a versatile building block for synthesizing more complex functionalized siloxanes . A significant application identified through recent research is in the conservation of waterlogged archaeological wood, where this compound demonstrated outstanding stabilizing effectiveness with an Anti-Shrink Efficiency (ASE) of 90.4%, preventing dimensional changes during the drying of ancient artifacts . The reactive hydroxyl group allows for further chemical modifications, enabling its use in developing specialized silicone-based materials . Current research also explores its role as a precursor in transition metal-catalyzed reactions and in the creation of advanced polymers . The compound can be synthesized via methods such as the copper-catalyzed oxidation of hydrosilanes . Key properties include a molecular formula of C7H22O3Si3 and a molecular weight of 238.50 g/mol . This product is intended for research and development purposes exclusively. It is strictly for laboratory use and is not intended for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H22O3Si3 B3053276 Heptamethyltrisiloxan-3-ol CAS No. 5272-21-9

Properties

IUPAC Name

hydroxy-methyl-bis(trimethylsilyloxy)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H22O3Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h8H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBSVDGQLLYFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(O)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H22O3Si3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563483
Record name Heptamethyltrisiloxan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5272-21-9
Record name Heptamethyltrisiloxan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies for Heptamethyltrisiloxan 3 Ol

Chemical Transformations Involving the Hydroxyl Functional Group

The silanol (B1196071) group in Heptamethyltrisiloxan-3-ol is more acidic than the hydroxyl group in analogous carbon-based alcohols rsc.org. This enhanced acidity influences its reactivity, particularly in substitution and condensation reactions. The following sections detail specific transformations targeting this functional group.

The direct oxidation of the silanol (Si-OH) group to a silicon-oxygen double bond (Si=O), known as a silanone, is not a synthetically viable pathway for producing stable carbonyl derivatives. Silanones are generally highly reactive and unstable intermediates that readily oligomerize or react with other species. Unlike the oxidation of a secondary alcohol in organic chemistry which yields a stable ketone (C=O), the analogous transformation for a silanol does not yield an isolable product under standard conditions. The focus of oxidation in silicon chemistry is more commonly on the conversion of hydrosilanes (Si-H) into silanols (Si-OH), a reaction that can be achieved using various oxidants or catalytic methods rsc.orgnih.gov.

The conversion of the silanol group in this compound to a hydrosilane (Si-H) functional group represents a reduction reaction. This transformation is typically accomplished using powerful hydride-donating reagents capable of reducing the polar Si-O bond. While the use of silanes as reducing agents for organic functional groups is common, the reduction of silanols themselves is a more specialized process gelest.comorganic-chemistry.orgwikipedia.org. Reagents such as lithium aluminum hydride (LiAlH₄) can be employed to achieve this conversion, replacing the hydroxyl moiety with a hydrogen atom to yield heptamethyltrisiloxane.

Table 1: General Conditions for Reduction of Silanol to Silane (B1218182)

Reactant Reagent Product

The hydroxyl group of this compound can be readily displaced through nucleophilic substitution reactions. This provides a reliable route to functionalized trisiloxanes.

With Halogenating Agents: Reagents commonly used to convert alcohols to alkyl halides can be adapted for silanols. For instance, thionyl chloride (SOCl₂) can be used to replace the -OH group with a chlorine atom, producing 3-chloro-heptamethyltrisiloxane and the volatile byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). This reaction transforms the silanol into a more reactive silyl (B83357) chloride, which can be used in subsequent nucleophilic substitution reactions.

With Acid Chlorides: this compound reacts with acid chlorides (R-COCl) in an addition-elimination mechanism to form silyl esters. The nucleophilic oxygen of the silanol group attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion and deprotonation to yield the final ester product and HCl. A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is often added to neutralize the HCl byproduct and drive the reaction to completion.

Table 2: Substitution Reactions of this compound

Reactant Reagent Product Type Example Product
This compound Thionyl Chloride (SOCl₂) Silyl Chloride 3-Chloro-heptamethyltrisiloxane

Polymerization and Copolymerization Pathways

The single hydroxyl group on this compound makes it a monofunctional reagent in polymerization reactions. This structure prevents it from acting as a chain extender but allows it to function as a valuable chain-terminating or grafting molecule.

In the synthesis of polyurethanes, which typically involves the reaction of diols with diisocyanates, this compound can be introduced as an end-capping agent. When added to a polyurethane polymerization mixture, its hydroxyl group reacts with an isocyanate (-NCO) group on the growing polymer chain. This reaction forms a stable urethane (B1682113) linkage and, because the siloxane molecule has no other reactive groups, terminates the growth of that polymer chain.

This strategy is used to:

Modify Surface Properties: Incorporating the heptamethyltrisiloxane moiety at the chain ends introduces the characteristic properties of siloxanes, such as low surface energy, hydrophobicity, and high flexibility, to the surface of the final polyurethane material.

Hyperbranched polymers (HBPs) are three-dimensional macromolecules with a highly branched structure and a large number of terminal functional groups frontiersin.orgnih.gov. Due to its single reactive site, this compound cannot form a hyperbranched structure on its own. However, it is an ideal candidate for the surface modification of pre-formed hyperbranched polymers researchgate.netnih.govmdpi.com.

A common strategy involves synthesizing a hyperbranched polymer core with reactive hydroxyl groups on its surface. This compound can then be chemically grafted onto this surface. For example, the surface hydroxyls of the HBP can be converted to a good leaving group, which is then displaced by the silanolate of this compound. Alternatively, the silanol can be converted to a silyl chloride (as described in 3.1.3) and reacted with a hydroxyl-terminated HBP.

By attaching these siloxane units to the periphery of a hydrophilic hyperbranched polymer, it is possible to create an amphiphilic structure. The solubility of the resulting polymer can be precisely tuned by controlling the degree of surface functionalization with the hydrophobic siloxane chains. This approach can be used to create novel materials with tailored solubility in aqueous or organic media for applications such as drug delivery, coatings, and surfactants.

Formation of Acryloxy-Functional Organosilicon Compounds via Acrylate (B77674) Reactions

The silanol group of this compound can be functionalized with acrylate moieties to produce acryloxy-functional organosilicon compounds. These derivatives are particularly useful as monomers or cross-linkers in UV-curable coatings and materials, offering enhanced thermal stability and low surface energy.

One primary method for this functionalization is the direct condensation reaction between the silanol group of the siloxane and acrylic acid. This esterification reaction is typically performed in the presence of an acid-binding agent, such as an organic amine, to drive the reaction forward. However, as this is a reversible condensation reaction, achieving high yields can be challenging, and the resulting product mixture may be complex. nih.gov

An alternative and widely used approach involves reacting the silanol with a silane coupling agent that already contains an acrylate group, such as (3-acryloxypropyl)trimethoxysilane. While not a direct reaction of this compound, this method illustrates a common strategy for incorporating acrylate functionality into silicone systems. The position and concentration of the acryloxy groups within the siloxane molecule are critical factors that determine the performance of the final photocured product. nih.gov

Table 1: Methods for Acrylate Functionalization of Siloxanes

Reaction Type Reactants Key Features
Direct Condensation Silanol-functional siloxane, Acrylic Acid Reversible reaction; yield can be low. nih.gov
Hydrosilylation Hydride-functional siloxane, Acrylate-containing molecule (e.g., Pentaerythritol triacrylate) Can lead to by-products due to multiple reaction sites. nih.gov

| Coupling Agent Reaction | Silanol-functional surface/polymer, Acryloxy-functional silane | Common for surface modification and polymer synthesis. |

These acryloxy-functionalized siloxanes are key components in UV-curing systems, where they polymerize via free-radical mechanisms upon exposure to ultraviolet light, forming highly cross-linked and stable films. nih.gov

Cross-linking Reactions in Silicone Polymer Systems

This compound plays a crucial role in the cross-linking of silicone polymer systems, particularly in condensation cure reactions. These systems are widely used to create silicone elastomers, sealants, and coatings. mdpi.com The curing process transforms a liquid polymer into a solid, elastic network.

In a typical two-part condensation cure system, the silanol-terminated polymer (like polydimethylsiloxane-α,ω-diol) is mixed with a cross-linking agent and a catalyst. mdpi.com The cross-linker is typically a multifunctional alkoxysilane, such as methyltrimethoxysilane. This compound can act as a chain extender or a reactive site within the polymer blend.

The fundamental reaction involves the condensation of the silanol groups with the hydrolyzable alkoxy groups on the cross-linker. This reaction is catalyzed by a tin compound, such as dibutyltin (B87310) dilaurate. cht-silicones.com The process releases a small alcohol molecule (e.g., methanol (B129727) or ethanol) as a byproduct.

The reaction proceeds in two main steps:

Hydrolysis: The alkoxysilane cross-linker first hydrolyzes in the presence of atmospheric moisture to form silanol groups.

Condensation: The newly formed silanols on the cross-linker then react with the silanol groups on the polymer chains (and on molecules like this compound), forming stable siloxane (Si-O-Si) bonds and creating a three-dimensional network.

The curing speed of these systems is dependent on ambient temperature and humidity. siliconesandmore.com Unlike addition cure systems, condensation cure silicones are generally not susceptible to inhibition by common materials, although some sulfur-containing compounds can slow the cure rate. cht-silicones.com The final properties of the cured elastomer, such as hardness and tear strength, can be tailored by adjusting the formulation, including the type of cross-linker and the concentration of silanol-functional components. mdpi.comcht-silicones.com

Tailored Functionalization and Grafting Approaches

The silanol group of this compound is a versatile handle for covalently attaching a wide array of chemical moieties to the siloxane structure. This allows for the precise tuning of its chemical and physical properties for specific applications.

Surface Functionalization of Inorganic Substrates (e.g., Silica (B1680970) Surfaces)

The surface of inorganic materials like silica and glass is rich in silanol groups (Si-OH). These surface silanols can react directly with the silanol group of this compound via a condensation reaction. This process forms a covalent siloxane bond (Si-O-Si), effectively grafting the heptamethyltrisiloxane moiety onto the substrate.

This surface modification dramatically alters the properties of the inorganic substrate, converting a hydrophilic surface into a hydrophobic one. The mechanism involves the formation of a chemically bonded, uniform layer of the organosilicon compound. This functionalization is critical for applications such as creating water-repellent coatings, improving the compatibility of inorganic fillers with organic polymer matrices, and modifying the stationary phases in chromatography.

Introduction of Diverse Organic Functionalities (e.g., Polyether, Epoxy, Amine, Alkyl Groups)

The silanol group serves as a reactive site for introducing a variety of organic functionalities onto the trisiloxane backbone. This derivatization allows for the creation of hybrid organic-inorganic materials with combined properties.

Polyether Groups: Polyether chains can be grafted onto the siloxane by using the silanol group to initiate the ring-opening polymerization of cyclic ethers like ethylene (B1197577) oxide or propylene (B89431) oxide. Alternatively, a pre-formed polyether with a reactive end group can be coupled to the siloxane. Polyether-modified siloxanes are widely used as surfactants, emulsifiers, and foam stabilizers.

Epoxy Groups: Epoxy functionality can be introduced by reacting this compound with an epoxy-functional silane, such as (3-glycidyloxypropyl)trimethoxysilane. mdpi.com The resulting epoxy-siloxane can be used as a reactive component in adhesives, coatings, and composites, improving adhesion and thermal stability. mdpi.comcnrs.fr

Amine Groups: Amine functionality is typically introduced by reacting the silanol with an aminosilane (B1250345) coupling agent, for example, (3-aminopropyl)trimethoxysilane. cnrs.fr The resulting amine-functional siloxanes are excellent adhesion promoters and can act as curing agents for epoxy resins. mdpi.comnih.gov

Alkyl Groups: Longer alkyl chains can be attached through various coupling reactions to enhance the hydrophobicity or lubricating properties of the siloxane.

Table 2: Examples of Organic Functionalization Reactions

Functional Group Reagent Example Resulting Siloxane Use
Epoxy (3-Glycidyloxypropyl)trimethoxysilane Adhesives, Coatings, Composites mdpi.comcnrs.fr
Amine (3-Aminopropyl)trimethoxysilane Adhesion Promoter, Epoxy Curing Agent mdpi.comcnrs.frnih.gov
Polyether Ethylene Oxide Surfactants, Foam Stabilizers

| Alkyl | Alkyl Halide (via intermediate steps) | Lubricants, Hydrophobic Coatings |

Covalent Attachment of Complex Organic Moieties (e.g., Azo Dyes)

Complex organic molecules, such as dyes, can be covalently attached to this compound to create functionalized materials for sensing or optical applications. The attachment of an azo dye can be achieved through a multi-step process.

A common strategy involves first modifying the siloxane with an amine-functional group, as described previously. This is followed by a diazo coupling reaction. nih.gov The process is as follows:

Amination: The silanol group is reacted with an aminosilane (e.g., p-aminophenyl trimethoxysilane) to introduce an aromatic amine group. nih.gov

Diazotization: The resulting aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a reactive diazonium salt.

Azo Coupling: The diazonium salt is then reacted with an electron-rich aromatic compound, such as a phenol (B47542) or another aromatic amine present in the azo dye molecule. This electrophilic aromatic substitution reaction forms a stable azo bond (-N=N-), covalently linking the dye to the siloxane.

This method allows for the permanent immobilization of the dye molecule, preventing leaching and ensuring the long-term stability of the colored material. researchgate.net

Reactivity with Organic and Inorganic Species for Material Modification

The reactivity of the silanol group in this compound makes it a versatile building block for material modification. Its ability to react with both organic and inorganic species allows it to act as a molecular bridge, compatibilizer, and surface modifier.

When reacted with inorganic materials like silica or metal oxides, it forms robust, hydrophobic surfaces with low surface energy. This is fundamental in creating water-repellent coatings and reducing the friction of materials.

In organic polymer systems, its incorporation can introduce the desirable properties of silicones—such as thermal stability, flexibility at low temperatures, and biocompatibility—into traditional organic polymers. For instance, when used in condensation curing systems, it contributes to the formation of a stable, cross-linked silicone elastomer network. mdpi.com By functionalizing it with organic groups like epoxies or amines, it can be covalently integrated into epoxy or polyurethane networks, enhancing their toughness and thermal resistance. mdpi.comresearchgate.net

The ability to graft different functional groups onto the trisiloxane backbone enables the creation of materials with highly specific properties. For example, grafting polyether chains leads to the formation of powerful surfactants, while attaching dyes or other chromophores can produce materials for optical applications. This broad reactivity allows this compound to be a key intermediate in the synthesis of a wide range of advanced hybrid materials.

Catalytic Science and Catalysis Development

The unique reactivity of the silanol group in this compound and the robust nature of the siloxane backbone position it and its derivatives as valuable components in modern catalysis.

Utilization in Catalytic Hydrosilylation Reactions for Organofunctional Silane and Siloxane Production

Catalytic hydrosilylation is a fundamental process for creating silicon-carbon bonds, widely used in the synthesis of organofunctional silanes and the production of complex siloxane structures. While this compound itself is not typically a catalyst, its silanol (Si-OH) group makes it a crucial reactant in catalyzed reactions to build larger, more complex molecules.

The synthesis of unsymmetrical siloxanes can be achieved through the dehydrogenative coupling of silanols with hydrosilanes, a process that is often more atom-economical than other methods and can be accomplished using main-group catalysts under mild conditions rsc.org. Research has also demonstrated the use of specialized rhodium and iridium complexes to catalyze the hydrolysis of silanes for the selective synthesis of hydrosilanols and hydrosiloxanes nih.gov.

In a specific example of building larger siloxanes, tris(trimethylsiloxy)silanol (B1599422) (another name for this compound) is reacted with 2-methylallyl(dimethyl)vinylsilane in the presence of a Scandium(III) triflate catalyst to produce a new disiloxane (B77578) karger.com. This highlights its role as a precursor in forming extended siloxane chains. Hydrosilylation remains a primary method for synthesizing organofunctional silanes, though it often requires expensive platinum or rhodium complex catalysts nih.gov. The reactivity of the silanol group is central to these processes, allowing for condensation reactions that form stable siloxane (Si-O-Si) bonds, which are the backbone of silicone polymers .

Development of Novel Catalytic Systems Incorporating this compound Derivatives

Beyond its role as a reactant, this compound has been incorporated into the structure of novel catalytic systems. A notable example is its use in developing catalysts for olefin polymerization. Researchers have prepared a complex formed between tris(trimethylsiloxy)silanol and tris(pentafluorophenyl)borane (B72294), a strong Lewis acid googleapis.com. This complex, with the general formula (C₆F₅)₃B • [(Me₃SiO)₃SiOH], serves as a component in a catalyst system used for the polymerization and copolymerization of olefins googleapis.com. The formation of such complexes demonstrates how the specific chemical properties of this compound can be leveraged to create sophisticated catalysts for producing high-molecular-weight polymers googleapis.com.

Material Science and Engineering Innovations

In material science, this compound derivatives are utilized to impart desirable properties such as thermal stability, mechanical strength, and hydrophobicity to various polymeric systems.

Integration as a Monomeric Unit in Liquid Crystalline Polymers

Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties of both liquids and solids. The incorporation of siloxane units into the polymer backbone is a known strategy to enhance flexibility and thermal stability in LCPs. While specific research detailing the direct integration of this compound as a monomeric unit is limited, the general utility of siloxane linkers is well-established. The Si-O-Si bond provides a high degree of rotational freedom, which can be advantageous in designing the flexible spacer units that connect the rigid, mesogenic (liquid crystal-forming) parts of the polymer chain. This flexibility allows the mesogenic units to self-organize into ordered liquid crystalline phases.

Role in Enhancing Mechanical and Thermal Properties of Polymeric Systems (e.g., Polyurethane, Silicone Encapsulants)

Derivatives of this compound have been successfully integrated into polyurethane (PU) systems to significantly enhance their material properties. By creating diols and triols that feature a tris(trimethylsiloxy)silyl propyl side chain, researchers have synthesized silicone-modified polyurethanes (SPU) and polyurethane acrylates (SPUA) nih.govresearchgate.netresearchgate.net.

The incorporation of these bulky, nonpolar side chains leads to a surface migration effect, where even small weight percentages of the silicone moiety concentrate at the polymer-air interface researchgate.net. This surface enrichment results in several beneficial property changes:

Improved Hydrophobicity and Water Resistance : The modified polyurethane films exhibit higher water contact angles and lower water absorption, making them more resistant to moisture researchgate.netresearchgate.net.

Enhanced Thermal Stability : The presence of the siloxane groups increases the thermal stability of the polyurethane.

Superior Mechanical Properties : The SPUA films show good mechanical properties, including tensile strength and abrasion resistance nih.govresearchgate.net.

The table below summarizes the thermal properties of polyurethane acrylate films modified with a tris(trimethylsiloxy)silyl propyl derivative (MIII), demonstrating the improvement in thermal stability.

Sample CodeSilicone Content (wt%)Td5 (°C)Td10 (°C)Td50 (°C)Char Yield at 700 °C (%)
PUA0300.9324.7374.31.7
SPUAIII-2.52.5305.8330.1383.113.9
SPUAIII-55310.8335.7385.216.9
SPUAIII-1010315.1340.2387.118.2
Data sourced from research on Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates. Td5, Td10, and Td50 represent the temperatures at which 5%, 10%, and 50% weight loss occurs, respectively.

In the field of electronics, silicone encapsulants are critical for protecting sensitive components from moisture, vibration, and thermal stress cht-silicones.comsupratec-syneo.com. Thermally conductive encapsulants are designed to dissipate heat away from electronic components to a heat sink, ensuring operational stability and longevity cht-silicones.comsupratec-syneo.com. Silicone elastomers, such as those based on polydimethylsiloxane (B3030410) (PDMS), are studied for high-temperature applications due to their inherent thermal stability, which can be further enhanced with fillers like silica researchgate.net. The integration of well-defined siloxane structures derived from compounds like this compound can contribute to creating encapsulants with precisely controlled properties.

Application as Cross-linking Agents for Silicone Rubbers and Elastomers (e.g., Polydimethylsiloxanes)

Cross-linking is the process that converts liquid silicone polymers into solid, elastic rubbers. This process relies on creating a three-dimensional network of polymer chains. The silanol (Si-OH) group of this compound is a reactive site that can participate in these cross-linking reactions.

In condensation cure systems, silanol groups react with each other or with other hydrolyzable groups (like alkoxy groups) to form stable Si-O-Si bonds, which constitute the cross-links sinosil.com. While a molecule with two or more reactive sites is needed to build a network, a mono-functional silanol like this compound can act as a chain terminator or a chain-end modifier. By reacting with a growing polymer chain, it effectively caps (B75204) that end, preventing further growth. This allows for precise control over the average molecular weight and the cross-link density of the final elastomer. Controlling these parameters is crucial for tailoring the mechanical properties, such as hardness, elasticity, and tear strength, of the finished silicone rubber product. Various silane cross-linkers are used in the industry to achieve these tailored properties cfmats.com.

Q & A

Q. How can its compatibility with polymer matrices be optimized for coatings research?

  • Methodological Answer : Perform Hansen solubility parameter (HSP) calculations to predict miscibility. Test film-forming properties using rheometry and SEM/EDS to assess dispersion homogeneity. Compare with phenyl- or amino-modified silicones for performance benchmarking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.